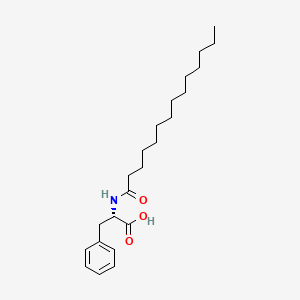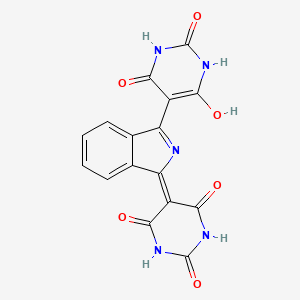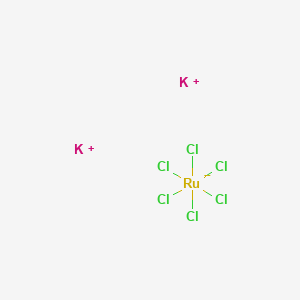
2-Isopropyl-5-methyl-2-hexenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Isopropyl-5-methyl-2-hexenal is a volatile aroma constituent of malted barley and roasted coffee beans . It has a linear formula of (CH3)2CHCH2CH=C [CH (CH3)2]CHO .
Synthesis Analysis
This compound can be formed via the Maillard reaction between leucine and 3-methylbutanal .Molecular Structure Analysis
The molecular formula of this compound is C10H18O . It has a molecular weight of 154.25 .Chemical Reactions Analysis
The compound is known to be formed via the Maillard reaction between leucine and 3-methylbutanal .Physical and Chemical Properties Analysis
The compound has a boiling point of 189 °C and a density of 0.845 g/mL at 25 °C . Its refractive index is n20/D 1.452 .科学的研究の応用
Synthesis and Characterization
- Synthesis from Isoamyl Aldehyde : 2-Isopropyl-5-methyl-2-hexenal can be synthesized from isoamyl aldehyde through aldol condensation, utilizing sodium hydroxide as a catalyst. Optimal conditions for this synthesis have been identified, leading to a yield of 83.3% (L. Xiao-jun, 2010).
- Synthesis from Isovaleraldehyde : Another synthesis method involves isovaleraldehyde with NaOH as the catalyst, achieving a yield of 92.2% under optimal conditions (Tang Si-ping, 2005).
- Chemical Transformation in Syntheses : this compound is involved in the synthesis of other compounds, such as dihydrolavandulol and dihydrolavandulyl aldehyde, through chemical transformations including reduction and oxidation processes (T. Fujita et al., 1982).
Biochemical Applications
- Presence in Insect Secretions : This compound has been identified in the scent gland secretion of male cave crickets, suggesting a role in insect biochemistry and potentially in communication or defense mechanisms (G. Raspotnig et al., 1998).
Environmental and Safety Applications
- Involvement in Secondary Organic Aerosol Formation : this compound is a biogenic volatile organic compound precursor for polar organosulfates in secondary organic aerosols, which are climatically relevant due to their hydrophilic properties and potential cloud effects (M. S. Shalamzari et al., 2015).
- Antimicrobial Activity in Food Safety : Its derivatives, such as hexanal and (E)-2-hexenal, have shown inhibitory effects against pathogenic microorganisms like E. coli and Listeria monocytogenes, suggesting potential applications in improving the hygienic safety of minimally processed foods (R. Lanciotti et al., 2003).
Catalysis and Chemical Reactions
- Isomerization and Oxidation Reactions : Studies on the oxidation of related compounds indicate pathways for isomerization and disproportionation reactions, which can be controlled by manipulating catalyst composition and reaction conditions, thus influencing the selectivity to desired oxidation products (Hamed M. Alshammari et al., 2013).
Safety and Hazards
作用機序
Target of Action
2-Isopropyl-5-methyl-2-hexenal, also known as FEMA no. 3406, E-, Isodihydroavandulyl aldehyde, or 2-Isopropyl-5-methylhex-2-enal, is primarily used in the food and fragrance industry . The primary targets of this compound are the olfactory receptors in the nose, which detect its volatile aroma .
Mode of Action
The mode of action of this compound involves its interaction with these olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in olfaction, or the sense of smell. The compound can be formed via the Maillard reaction between leucine and 3-methylbutanal . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar.
Pharmacokinetics
It is likely metabolized by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors, leading to the perception of its aroma. This can contribute to the flavor of foods and beverages, as well as the scent of fragrances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, its stability and shelf-life can be influenced by exposure to light, heat, and oxygen .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isopropyl-5-methyl-2-hexenal involves the condensation of isovaleraldehyde and isobutyraldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "Isovaleraldehyde", "Isobutyraldehyde", "Catalyst" ], "Reaction": [ "Mix isovaleraldehyde and isobutyraldehyde in a suitable solvent", "Add the catalyst to the mixture", "Heat the mixture under reflux for a specific time period", "Cool the mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
CAS番号 |
35158-25-9 |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(Z)-5-methyl-2-propan-2-ylhex-2-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6+ |
InChIキー |
IOLQAHFPDADCHJ-UXBLZVDNSA-N |
異性体SMILES |
CC(C)C/C=C(\C=O)/C(C)C |
SMILES |
CC(C)CC=C(C=O)C(C)C |
正規SMILES |
CC(C)CC=C(C=O)C(C)C |
密度 |
0.840-0.846 |
| 35158-25-9 | |
物理的記述 |
Pale yellow liquid; powerful woody, herbaceous aroma |
ピクトグラム |
Irritant |
溶解性 |
Insoluble in water soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-isopropyl-5-methyl-2-hexenal?
A1: this compound, also known as methylionone alpha, possesses the following characteristics:
- Spectroscopic Data:
Q2: How is this compound synthesized?
A: The primary method for synthesizing this compound involves the aldol condensation of isovaleraldehyde. [, ] This reaction is typically catalyzed by a base, with sodium hydroxide being a common choice. [, ] Research indicates that the yield of this compound can be optimized by adjusting factors such as:
- Catalyst type and concentration: Sodium hydroxide has proven effective, with an optimal dosage of 3.0% by weight relative to isovaleraldehyde. []
- Phase transfer catalyst (PTC) type and concentration: Tetrabutylammonium bromide is a suitable PTC, used at a concentration of 1.0% by weight relative to isovaleraldehyde. []
- Reaction time and temperature: A reaction time of 3 hours under reflux conditions is generally suitable. [, ]
Q3: What are the applications of this compound?
A: this compound is primarily utilized as a fragrance ingredient in various products. [] Its aroma profile contributes to the overall sensory experience of these products.
Q4: How does the aroma profile of this compound contribute to the flavor of certain beverages?
A: Research suggests that this compound, as an aldol condensation product of 3-methylbutanal, significantly contributes to the aroma profile of wort brewed with dark specialty malts. [] The compound's presence, alongside other Maillard reaction products, influences the overall sensory experience of these beverages.
Q5: Has the safety of this compound as a fragrance ingredient been assessed?
A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety of fragrance ingredients.
Q6: Are there any analytical techniques used to identify and quantify this compound?
A6: Several analytical techniques have been employed to identify and quantify this compound in various matrices. These include:
- Headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS): Utilized for characterizing volatile aroma compounds in crystal malt samples. []
- Stir bar sorptive extraction-thermal desorption/gas chromatography-mass spectrometry (SBSE-TDU/GC-MS): Used to analyze the volatile constituents of cocoa extract. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
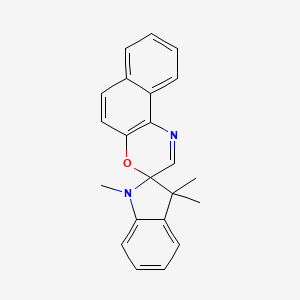
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)

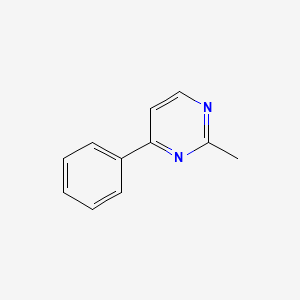

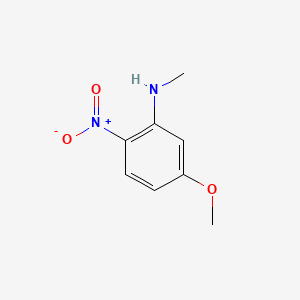
![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
